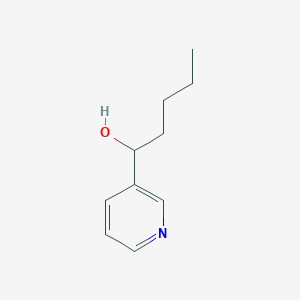

1-(Pyridin-3-yl)pentan-1-ol

Description

1-(Pyridin-3-yl)pentan-1-ol (CAS 18085-86-4) is a primary alcohol featuring a pyridine ring substituted at the 3-position with a pentanol chain. Its molecular formula is inferred as C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol (based on its positional isomer, 1-(pyridin-3-yl)pentan-3-ol) .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-pyridin-3-ylpentan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8,10,12H,2-3,6H2,1H3 |

InChI Key |

QCFKWFTVGHMPSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CN=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1-(Pyridin-3-yl)pentan-3-ol

CAS 323202-04-6 (C₁₀H₁₅NO, MW 165.24 g/mol) differs from the target compound only in the position of the hydroxyl group (secondary alcohol at C3 vs. primary at C1). Key distinctions include:

- Hydrogen Bonding : The primary alcohol in 1-(pyridin-3-yl)pentan-1-ol enhances water solubility compared to the secondary alcohol isomer .

- Reactivity : The primary alcohol is more reactive in esterification and oxidation reactions, whereas the secondary alcohol may exhibit steric hindrance in certain syntheses .

- Applications : Both isomers are used as intermediates in drug development, but the primary alcohol’s higher polarity may favor its use in hydrophilic pharmaceutical scaffolds.

Aromatic Substitution: 1-(2-Chlorophenyl)pentan-1-ol

CAS 22869-36-9 (C₁₁H₁₅ClO, MW 198.69 g/mol) replaces the pyridine ring with a chlorinated phenyl group. Key differences:

Functional Group Variation: (E)-N-(3-Methylbutyl)-1-phenylmethanimine

This imine (C₁₂H₁₇N, MW 175.27 g/mol) shares a pyridine-like aromatic system but lacks the hydroxyl group. Notable contrasts:

- Volatility: The imine’s lack of hydrogen bonding results in higher volatility, making it suitable for fragrance applications (e.g., pear-like notes in floral volatiles) .

- Stability : Imines are prone to hydrolysis under acidic conditions, whereas the alcohol’s stability in aqueous environments broadens its utility in pharmaceuticals .

Physicochemical and Functional Properties

The table below summarizes critical data for comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.